Methotrexate alpha-tert-butyl ester
CAS No.:
Cat. No.: VC16019569
Molecular Formula: C24H30N8O5
Molecular Weight: 510.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H30N8O5 |
|---|---|
| Molecular Weight | 510.5 g/mol |
| IUPAC Name | (4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C24H30N8O5/c1-24(2,3)37-22(36)16(9-10-17(33)34)29-21(35)13-5-7-15(8-6-13)32(4)12-14-11-27-20-18(28-14)19(25)30-23(26)31-20/h5-8,11,16H,9-10,12H2,1-4H3,(H,29,35)(H,33,34)(H4,25,26,27,30,31)/t16-/m0/s1 |
| Standard InChI Key | HTMMDBDGHQUHPW-INIZCTEOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
| Canonical SMILES | CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Introduction
Synthesis and Production
Synthetic Methodology
The synthesis of methotrexate alpha-tert-butyl ester involves multi-step organic reactions, as exemplified by protocols for related MTX derivatives. A key approach involves the esterification of MTX’s α-carboxyl group using tert-butanol under acidic catalysis. The RSC Publishing methodology for synthesizing MTX monoamides from L-glutamic acid monoamide t-butyl esters provides a foundational framework . Critical steps include:
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Protection of Functional Groups: The α-carboxyl group of MTX is protected using tert-butyl esters to prevent unwanted side reactions.
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Coupling Reactions: Mixed-anhydride coupling with amines facilitates the introduction of tert-butyl groups.
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Chromatographic Purification: Reverse-phase HPLC separates desired products from unreacted starting materials or byproducts .
Reaction conditions such as solvent polarity (e.g., dichloromethane) and temperature (40–60°C) are optimized to maximize yield and purity. Industrial-scale production adheres to stringent quality control measures to ensure batch consistency.
Mechanism of Action
Like MTX, the alpha-tert-butyl ester inhibits dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. By blocking the conversion of dihydrofolate to tetrahydrofolate, the compound disrupts nucleotide synthesis, leading to S-phase cell cycle arrest and apoptosis in rapidly dividing cells. The ester modification delays hydrolysis to active MTX, enabling sustained DHFR inhibition and reduced dosing frequency .
Pharmacological Applications
Oncology
The ester’s enhanced lipophilicity improves tumor penetration, making it a candidate for treating MTX-resistant malignancies. Preclinical studies on analogous compounds demonstrate:
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Increased Intracellular Retention: Ester derivatives bypass resistance mechanisms linked to impaired MTX uptake .
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Reduced Hepatic Toxicity: Delayed hydrolysis minimizes liver exposure, as observed in murine models .
Autoimmune Diseases
As a prodrug, the alpha-tert-butyl ester could mitigate MTX’s gastrointestinal and hematological side effects. Targeted activation in inflamed tissues via reactive oxygen species (ROS)-sensitive pathways remains under investigation .
Comparative Analysis with Related Compounds
Key distinctions include the tert-butyl group’s resistance to enzymatic cleavage, which prolongs systemic exposure compared to di-n-butyl derivatives .
Research Findings and Case Studies
Synthesis Optimization
Studies on MTX monoamide t-butyl esters highlight the impact of reaction parameters on product distribution. For instance, varying the amine reactant in coupling reactions alters the γ-amide/α-amide ratio, influencing downstream biological activity .
Future Directions
Further research should prioritize:
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Pharmacokinetic Profiling: Quantifying hydrolysis kinetics and tissue distribution in primate models.
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Clinical Translation: Phase I trials to establish safety profiles in humans.
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Prodrug Engineering: Incorporating stimuli-responsive linkers for site-specific MTX release.
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